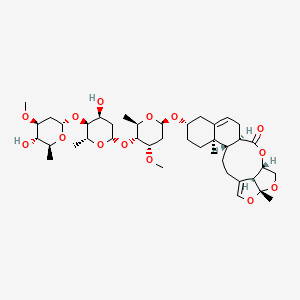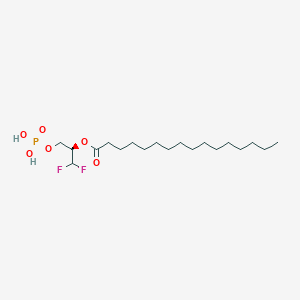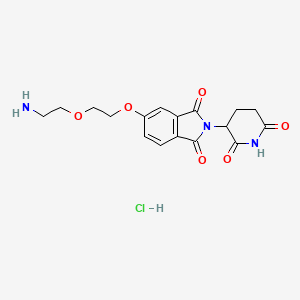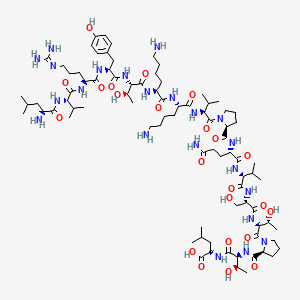![molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
[1-13Cglc]Lactose (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-13Cglc]Lactose (monohydrate) is an isotopically labeled compound used primarily in scientific research. It is a form of lactose where the glucose moiety is labeled with carbon-13 at the first position. This labeling allows researchers to trace and study metabolic pathways and biochemical processes involving lactose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cglc]Lactose (monohydrate) involves the incorporation of carbon-13 into the glucose part of the lactose molecule. This is typically achieved through enzymatic or chemical synthesis methods. The labeled glucose is then combined with galactose to form lactose. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the labeled compound .
Industrial Production Methods
Industrial production of [1-13Cglc]Lactose (monohydrate) follows similar principles but on a larger scale. The process involves the fermentation of glucose with carbon-13, followed by its combination with galactose. The product is then crystallized and purified to obtain the monohydrate form. The crystallization process is crucial to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[1-13Cglc]Lactose (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [1-13Cglc]Lactose (monohydrate) can produce lactobionic acid, while reduction can yield lactitol .
Wissenschaftliche Forschungsanwendungen
[1-13Cglc]Lactose (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways involving lactose.
Biology: Helps in tracing metabolic pathways and understanding lactose metabolism.
Medicine: Used in diagnostic tests and to study lactose intolerance.
Industry: Employed in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of [1-13Cglc]Lactose (monohydrate) involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the compound through various biochemical processes, providing insights into the metabolism and function of lactose in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-13Cglc]Galactose (monohydrate): Another isotopically labeled compound used for similar research purposes.
α-Lactose hydrate: A different form of lactose used in various applications
Uniqueness
The uniqueness of [1-13Cglc]Lactose (monohydrate) lies in its specific labeling with carbon-13, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it a valuable tool in research compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H24O12 |
|---|---|
Molekulargewicht |
361.30 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1; |
InChI-Schlüssel |
WSVLPVUVIUVCRA-SJAHVXFDSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)




![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
